2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C9H14BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Aminoethyl Ether: The brominated thiophene is then reacted with an aminoethyl ether, such as 2-(2-aminoethoxy)ethanol, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or alcohol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the aminoethyl ether moiety play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(5-Bromopyridin-2-yl)methyl]amino}ethoxy)ethan-1-ol
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethanol
Uniqueness
2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of the aminoethyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H14BrNO2S |
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Molecular Weight |
280.18 g/mol |
IUPAC Name |
2-[2-[(5-bromothiophen-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C9H14BrNO2S/c10-9-2-1-8(14-9)7-11-3-5-13-6-4-12/h1-2,11-12H,3-7H2 |
InChI Key |
CDZWWLADWXIDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCCOCCO |
Origin of Product |
United States |
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